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molecular formula C16H36O4Zr B089527 Zirconium butoxide CAS No. 1071-76-7

Zirconium butoxide

Cat. No. B089527
M. Wt: 383.68 g/mol
InChI Key: BSDOQSMQCZQLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047174

Procedure details

1 butanol (171.6 gm) was mixed with 125 ml of n-propanol and placed in a one liter, three-neck round-bottom flask under nitrogen atmosphere. The concentration of zirconium was 0.95 molar. A solution of 28.8 ml of deionized water in 125 ml of n-propanol was added through an addition funnel under nitrogen atmosphere to the solution in the flask with rapid stirring for two minutes. The stirring was stopped, and the mixture was left to stand for three hours. The mixture was then centrifuged, and the mother liquor was discarded. The solid residue was ultrasonically dispersed in 2-propanol and then centrifuged to harvest the supernatant sol. This procedure was repeated several times.
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Zr:6].O>C(O)CC.CC(O)C>[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[CH3:4][CH2:3][CH2:2][CH2:1][O-:5].[Zr+4:6] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
171.6 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Step Three
Name
Quantity
28.8 mL
Type
reactant
Smiles
O
Name
Quantity
125 mL
Type
solvent
Smiles
C(CC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring for two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand for three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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